molecular formula C7H4BrF4N B2981955 5-Bromo-2-fluoro-4-(trifluoromethyl)aniline CAS No. 1807257-70-0

5-Bromo-2-fluoro-4-(trifluoromethyl)aniline

Cat. No.: B2981955
CAS No.: 1807257-70-0
M. Wt: 258.014
InChI Key: ZTJHVPIGVGDGOU-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-4-(trifluoromethyl)aniline is an organic compound that belongs to the class of halogenated anilines. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an aniline ring. It is widely used in various fields of scientific research due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

It is known that the compound has an antimicrobial effect

Cellular Effects

It is known that the compound has an antimicrobial effect , which suggests that it may influence cell function by inhibiting the growth of certain microorganisms

Molecular Mechanism

It is known to have an antimicrobial effect

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-4-(trifluoromethyl)aniline typically involves multiple steps. One common method includes the following steps:

    Fluorination: The addition of a fluorine atom to the ring.

    Trifluoromethylation: The incorporation of a trifluoromethyl group.

These reactions often require specific catalysts and conditions to ensure the desired substitution patterns and yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-4-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The replacement of one functional group with another.

    Oxidation Reactions: The addition of oxygen or the removal of hydrogen.

    Reduction Reactions: The addition of hydrogen or the removal of oxygen.

Common Reagents and Conditions

    Substitution Reactions: Often involve reagents such as halogens (e.g., chlorine, bromine) and catalysts like iron or copper.

    Oxidation Reactions: Commonly use oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Typically employ reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce different functionalized aniline compounds .

Scientific Research Applications

5-Bromo-2-fluoro-4-(trifluoromethyl)aniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of bromine, fluorine, and trifluoromethyl groups in 5-Bromo-2-fluoro-4-(trifluoromethyl)aniline imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-bromo-2-fluoro-4-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF4N/c8-4-2-6(13)5(9)1-3(4)7(10,11)12/h1-2H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJHVPIGVGDGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)N)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807257-70-0
Record name 5-bromo-2-fluoro-4-(trifluoromethyl)aniline
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